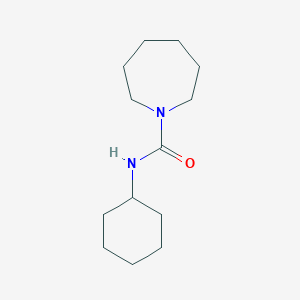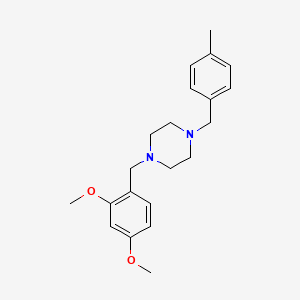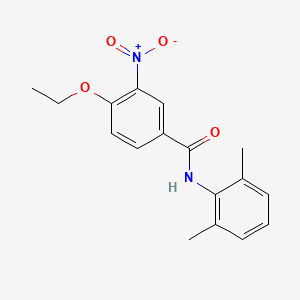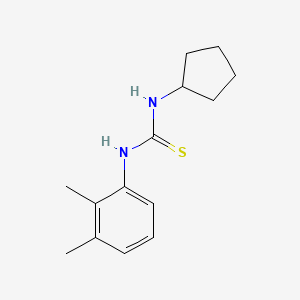![molecular formula C14H10ClN3O3S B5875738 N-{[(3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5875738.png)
N-{[(3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide, also known as NCTB, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-{[(3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide involves its binding to the active site of target enzymes, leading to the inhibition of their activity. This compound has been shown to selectively target specific enzymes, such as carbonic anhydrase IX, which is overexpressed in cancer cells. By inhibiting the activity of these enzymes, this compound can induce apoptosis in cancer cells and reduce inflammation in the immune system.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target enzyme and cell type. In cancer cells, this compound induces apoptosis and inhibits angiogenesis, leading to the inhibition of tumor growth. In the immune system, this compound reduces inflammation by modulating the immune response. In neurobiology, this compound enhances cognitive function and memory retention by increasing the activity of specific neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-{[(3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide in lab experiments is its high selectivity for specific enzymes, which allows for precise targeting of cellular pathways. Additionally, this compound has low toxicity and is relatively stable, making it suitable for long-term experiments. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-{[(3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide. One possible direction is the development of this compound-based therapies for cancer treatment. Another direction is the investigation of this compound's effects on other cellular pathways and enzymes. Additionally, the development of more soluble forms of this compound could improve its efficacy in vivo. Overall, the study of this compound has the potential to lead to significant advancements in various fields of scientific research.
Métodos De Síntesis
The synthesis of N-{[(3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide involves the reaction between 3-nitrobenzoic acid and 3-chloroaniline in the presence of thionyl chloride and carbon disulfide. The resulting product is then treated with ammonium hydroxide to yield this compound. The synthesis of this compound is relatively straightforward and can be completed in a few steps with high yields.
Aplicaciones Científicas De Investigación
N-{[(3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide has been extensively studied for its potential applications in various fields, including cancer research, neurobiology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurobiology, this compound has been shown to enhance cognitive function and memory retention. In immunology, this compound has been shown to modulate the immune response and reduce inflammation.
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)carbamothioyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3S/c15-10-4-2-5-11(8-10)16-14(22)17-13(19)9-3-1-6-12(7-9)18(20)21/h1-8H,(H2,16,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBNKLCTFZZPCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(=S)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-phenyl-N-{5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5875667.png)

![3-[(3-cyclohexylpropanoyl)amino]-2-methylbenzoic acid](/img/structure/B5875689.png)
![1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-1-propanone](/img/structure/B5875701.png)


![2-[4-(2-furoyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5875716.png)






